1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenylthio group, a tetrahydro-2H-pyran ring, and a urea moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol as the reagent.
Formation of the Urea Moiety: This can be done by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the urea moiety.
1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(m-tolyl)urea: Another isomer with a different substitution pattern.
Uniqueness
The uniqueness of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea lies in its specific substitution pattern and the presence of the phenylthio group, which can impart distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-16-7-5-6-10-18(16)22-19(23)21-15-20(11-13-24-14-12-20)25-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXILMVPHHVYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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